N-Methyl-3,5,6-trichloro-2-pyridone
Description
Properties
CAS No. |
75348-52-6 |
|---|---|
Molecular Formula |
C6H4Cl3NO |
Molecular Weight |
212.5 g/mol |
IUPAC Name |
3,5,6-trichloro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H4Cl3NO/c1-10-5(9)3(7)2-4(8)6(10)11/h2H,1H3 |
InChI Key |
CJWWXORDYLVMAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=C(C1=O)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The table below compares N-Methyl-3,5,6-trichloro-2-pyridone with its non-methylated analog and the herbicide triclopyr:
Key Differences:
- N-Methyl Substitution : The methyl group on the nitrogen atom in this compound sterically hinders reactions at the nitrogen site, limiting its utility in forming ether linkages compared to 3,5,6-trichloro-2-pyridone. The latter reacts with sodium chloroacetate to form triclopyr, a herbicidal compound .
- Reactivity: The non-methylated pyridone is essential for synthesizing triclopyr via nucleophilic substitution, whereas the methylated derivative cannot participate in such reactions due to blocked reactivity at nitrogen.
Physicochemical Properties
- Solubility : The methyl group in this compound reduces polarity compared to 3,5,6-trichloro-2-pyridone, making it less soluble in polar solvents like water.
- Stability : Chlorine atoms at positions 3, 5, and 6 enhance stability against electrophilic attacks in both compounds.
Research Findings and Gaps
- Herbicidal Activity: Triclopyr’s efficacy is well-documented, with mode-of-action studies highlighting its role as an auxin mimic .
- Synthetic Utility : The methylated derivative’s inability to form ethers limits its use in mainstream herbicide synthesis but may enable niche applications in medicinal chemistry.
Preparation Methods
Structural and Chemical Context of N-Methyl-3,5,6-Trichloro-2-Pyridone
Molecular Characteristics
This compound (C₆H₃Cl₃NO) features a pyridine ring substituted with three chlorine atoms and a methyl group. The carbonyl group at the 2-position and the methyl group on the nitrogen atom create a steric and electronic profile that influences its reactivity in subsequent synthetic steps. The compound’s molecular weight is 212.45 g/mol, with a melting point of 175°C, as reported in patent literature.
Synthesis Pathways for this compound
Chlorination of 6-Chloro-1H-Pyridin-2-One
The most extensively documented method involves the chlorination of 6-chloro-1H-pyridin-2-one, as detailed in EP0124657A1. This two-step process optimizes yield and purity for industrial-scale production.
Step 1: Preparation of 6-Chloro-1H-Pyridin-2-One
The synthesis begins with 2-chloro-6-methoxypyridine, which undergoes ether cleavage via hydrochloric acid (HCl) treatment:
$$
\text{2-Chloro-6-methoxypyridine} + \text{HCl} \rightarrow \text{6-Chloro-1H-pyridin-2-one} + \text{CH₃Cl} \uparrow
$$
Conditions :
- Temperature : Reflux at 100°C
- Reaction Time : 2–4 hours for HCl addition, followed by 15–20 hours of post-reaction.
- Yield : ~90% (unoptimized).
Methyl chloride (CH₃Cl) is released as a byproduct and can be captured for reuse.
Step 2: Chlorination to this compound
The 6-chloro-1H-pyridin-2-one is dissolved in a 30–70% aqueous carboxylic acid solution (e.g., acetic acid) and subjected to chlorine gas (Cl₂):
$$
\text{6-Chloro-1H-pyridin-2-one} + 2\text{Cl₂} \rightarrow \text{this compound} + 2\text{HCl}
$$
Conditions :
- Temperature : 15–30°C (controlled via cooling)
- Pressure : Slight overpressure (50–200 mbar) to enhance Cl₂ dissolution.
- Reaction Time : 5–10 hours.
- Yield : 93% after purification.
Purification : The product precipitates as a suspension, which is filtered, washed with water, and dried at 100°C.
Alternative Route: Methylation of 3,5,6-Trichloro-2-Pyridinol (TCPy)
3,5,6-Trichloro-2-pyridinol (TCPy), a metabolite of chlorpyrifos, serves as a precursor in laboratory-scale syntheses. Methylation is achieved using methyl iodide (CH₃I) or dimethyl sulfate in basic conditions:
$$
\text{TCPy} + \text{CH₃I} \xrightarrow{\text{Base}} \text{this compound} + \text{HI}
$$
Conditions :
Comparative Analysis of Synthesis Methods
Key Observations :
Reaction Mechanisms and Kinetic Considerations
Electrophilic Aromatic Substitution in Chlorination
The chlorination of 6-chloro-1H-pyridin-2-one proceeds via electrophilic attack at the 3, 5, and 6 positions. The carboxylic acid solvent protonates the pyridone oxygen, increasing ring electrophilicity:
$$
\text{Pyridone} + \text{H⁺} \rightarrow \text{Protonated intermediate} \xrightarrow{\text{Cl⁺}} \text{Trichloro product}
$$
Kinetics :
Nucleophilic Methylation
In the methylation route, TCPy’s hydroxyl group acts as a nucleophile, attacking the methylating agent (e.g., CH₃I). Base deprotonates TCPy, enhancing reactivity:
$$
\text{TCPy} + \text{OH⁻} \rightarrow \text{TCPy⁻} \xrightarrow{\text{CH₃I}} \text{N-Methyl product} + \text{I⁻}
$$
Side Reactions :
- Over-methylation at nitrogen is suppressed by stoichiometric control.
Q & A
Q. What are the established synthetic routes for N-Methyl-3,5,6-trichloro-2-pyridone, and what experimental conditions are critical for optimizing yield?
this compound is synthesized via multistep reactions. One method involves dehydrochlorination and O-methylation of 3,5,6-trichloro-2-pyridone with methyl chloroformate and o-toluidine. Key steps include side-chain chlorination and ether formation under controlled temperature (80–120°C) to prevent over-chlorination. Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reagents are critical for maximizing yield .
Q. How can the physicochemical properties of this compound be systematically characterized?
- Melting Point (MP): 84–89°C (differential scanning calorimetry recommended for precise measurement).
- Water Solubility: <1 g/L at 20°C (determined via shake-flask method with HPLC validation).
- Structural Confirmation: Use FT-IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and LC-MS for molecular ion peaks (expected m/z ~229–231 for Cl isotope patterns). Crystallography is advised for resolving positional isomerism of chlorine substituents .
Q. What analytical techniques are recommended for verifying the purity of this compound in lab-scale synthesis?
Purity assessment requires a combination of:
- HPLC: Reverse-phase C18 column with UV detection at 254 nm.
- GC-MS: For volatile byproducts (e.g., residual methyl chloroformate).
- Elemental Analysis: To confirm C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do the electronic and steric effects of the N-methyl group influence the reactivity of 3,5,6-trichloro-2-pyridone derivatives?
The N-methyl group enhances electron density at the pyridone oxygen, making it less susceptible to nucleophilic attack. This steric hindrance also limits accessibility to the 6-chloro position, favoring regioselective substitution at the 3- or 5-position. Computational studies (DFT) can map electrostatic potential surfaces to predict reaction sites .
Q. What mechanistic role does this compound play in fungicide synthesis, and how can its efficacy be experimentally validated?
The compound acts as a precursor in fungicide production by forming ether linkages with aryl groups (e.g., in Fluroxypyr derivatives). In vitro bioassays against Fusarium spp. can validate efficacy:
Q. How can researchers resolve contradictions in reported solubility data for this compound across literature sources?
Discrepancies often arise from polymorphic forms or residual solvents. Standardized protocols include:
- Thermogravimetric Analysis (TGA): Detect solvent residues.
- Powder X-Ray Diffraction (PXRD): Identify crystalline vs. amorphous phases.
- Dynamic Light Scattering (DLS): Monitor aggregation in aqueous media .
Q. What strategies are effective for modifying substituents on this compound to enhance bioactivity while minimizing toxicity?
- Chlorine Replacement: Substitute 6-Cl with -CF₃ to improve lipophilicity (logP optimization).
- N-Methyl vs. N-H: Comparative cytotoxicity assays (e.g., HepG2 cells) to assess safety.
- SAR Studies: Co-crystallization with target enzymes (e.g., fungal cytochrome P450) to guide design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
